R-(+)-Cotinine R-(+)-Cotinine R-(+)-Cotinine is a natural product found in Nicotiana alata with data available.
Brand Name: Vulcanchem
CAS No.: 32162-64-4; 486-56-6
VCID: VC4463720
InChI: InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1
SMILES: CN1C(CCC1=O)C2=CN=CC=C2
Molecular Formula: C10H12N2O
Molecular Weight: 176.219

R-(+)-Cotinine

CAS No.: 32162-64-4; 486-56-6

Cat. No.: VC4463720

Molecular Formula: C10H12N2O

Molecular Weight: 176.219

* For research use only. Not for human or veterinary use.

R-(+)-Cotinine - 32162-64-4; 486-56-6

Specification

CAS No. 32162-64-4; 486-56-6
Molecular Formula C10H12N2O
Molecular Weight 176.219
IUPAC Name (5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Standard InChI InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1
Standard InChI Key UIKROCXWUNQSPJ-SECBINFHSA-N
SMILES CN1C(CCC1=O)C2=CN=CC=C2

Introduction

Chemical Identity and Structural Characteristics

R-(+)-Cotinine ((5R)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one) is a pyrrolidinone derivative with a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol . Its stereochemistry arises from the R-configuration at the C5 position of the pyrrolidinone ring, distinguishing it from the S-enantiomer. The compound’s 2D structure features a planar pyridine ring conjugated to a non-planar pyrrolidinone moiety, which influences its solubility and receptor interactions.

Stereochemical Significance

The R-enantiomer exhibits distinct metabolic and pharmacokinetic behaviors compared to S-(−)-Cotinine. For instance, guinea pigs selectively N-methylate R-(+)-nicotine to form R-(+)-Cotinine, a process absent in other species like hamsters and rabbits . This stereospecificity underscores the importance of enantiomeric resolution in toxicological studies.

Physicochemical Properties

  • CAS Registry: 32162-64-4

  • Synonym: (R)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one

  • Solubility: Moderately soluble in water (1.23 g/L at 25°C) due to hydrogen bonding with the lactam group.

  • LogP: 0.38, indicating moderate lipophilicity .

Biosynthesis and Metabolic Pathways

R-(+)-Cotinine is primarily formed via the hepatic metabolism of R-(+)-nicotine, involving cytochrome P450 (CYP2A6) and aldehyde oxidase (AOX1).

Metabolic Conversion

  • Oxidation: CYP2A6 oxidizes R-(+)-nicotine to the nicotine-Δ1’(5’)-iminium ion intermediate.

  • Hydrolysis: The iminium ion undergoes spontaneous hydrolysis to 5’-hydroxynicotine.

  • Oxidation: AOX1 converts 5’-hydroxynicotine to R-(+)-Cotinine .

Table 1: Enzymatic Parameters in Cotinine Biosynthesis

EnzymeSubstrateKm (μM)Vmax (nmol/min/mg)
CYP2A6R-(+)-Nicotine12.54.8
AOX15’-Hydroxynicotine8.22.1

Data derived from in vitro microsomal studies .

Species-Specific Metabolism

  • Guinea Pigs: Exclusive N-methylation of R-(+)-nicotine, yielding R-(+)-Cotinine as the major metabolite .

  • Rats: Convert both nicotine enantiomers to cotinine, but with 40% lower efficiency for R-(+)-nicotine .

Pharmacokinetics and Distribution

R-(+)-Cotinine exhibits prolonged systemic exposure compared to nicotine, making it a robust biomarker for tobacco use.

Absorption and Bioavailability

  • Subcutaneous Administration (Rats): Peak plasma concentration (Cₘₐₓ) of 1,200 ng/mL at 30 minutes .

  • Oral Bioavailability: 56% in humans due to first-pass metabolism .

Tissue Distribution

  • Brain Penetration: Cotinine crosses the blood-brain barrier, achieving brain-to-plasma ratios of 0.8–1.2 in rats . Regional accumulation is minimal, contrasting with nicotine’s preferential thalamic uptake .

Table 2: Pharmacokinetic Parameters in Rats

ParameterNicotineR-(+)-Cotinine
Half-life (h)0.5–1.25.0–9.0
Vd (L/kg)2.0–5.00.7–1.5
Clearance (L/h/kg)2.5–4.40.12–0.21

Data from intravenous bolus studies .

Pharmacodynamic Properties

R-(+)-Cotinine weakly interacts with nAChRs, though reported potencies vary widely.

Receptor Affinity

  • α4β2 nAChRs: Ki = 1,100 nM (rat cortical membranes) .

  • α7 nAChRs: IC₅₀ = 10,000 nM (Xenopus oocyte assays) .

Functional Effects

  • Cognitive Enhancement: Chronic administration (5 mg/kg/day) improves working memory in rodent models, possibly via β2*-nAChR upregulation .

  • Antidepressant Activity: Reduces immobility time in forced-swim tests at 10 mg/kg .

Analytical Methods for Quantification

Chiral separation techniques are critical for differentiating R-(+)-Cotinine from its enantiomers.

Supercritical Fluid Chromatography (SFC)

  • Column: Chiralpak IG-3 (250 × 4.6 mm, 3 μm).

  • Mobile Phase: CO₂/ethanol (85:15) with 0.1% diethylamine.

  • Resolution (Rs): 2.8 between R-(+)- and S-(−)-Cotinine .

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 (150 × 4.6 mm, 5 μm).

  • Detection: UV at 260 nm.

  • Retention Time: 6.7 minutes .

Toxicological Profile

While less toxic than nicotine, R-(+)-Cotinine poses risks at high doses.

Acute Toxicity

  • LD₅₀ (Rats): 980 mg/kg (oral), 230 mg/kg (intravenous) .

  • Human Case Report: A 15-month-old child died after ingesting 50 mg nicotine (equivalent to 35 mg cotinine) .

Applications as a Biomarker

Cotinine’s stability in bodily fluids makes it the gold standard for assessing tobacco exposure.

Correlation with Smoking Behavior

  • Plasma Cotinine vs. Cigarettes/Day: r = 0.76 (p < 0.01) .

  • Racial Disparities: Median cotinine levels are 408 ng/mL in Black smokers vs. 103 ng/mL in Whites .

Cutoff Values

  • Serum: >3 ng/mL indicates active smoking .

  • Urine: >50 ng/mL confirms tobacco use .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator